N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic small molecule featuring a dual carboxamide linkage between an oxazole core, a substituted phenyl group (5-chloro-2-methoxyphenyl), and a thiophene-3-carboxamido moiety. The oxazole-thiophene scaffold is known for its metabolic stability and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-23-13-3-2-10(17)6-11(13)18-15(22)12-7-24-16(19-12)20-14(21)9-4-5-25-8-9/h2-8H,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPCQXVTDFPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H22ClN3O4S2, with a molecular weight of 480.0 g/mol. It consists of a complex structure that includes an oxazole ring and thiophene moiety, contributing to its biological activity.
The compound exhibits several mechanisms that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including topoisomerases, which are crucial for DNA replication and transcription .
- Cytotoxic Effects : Studies indicate that the compound can induce cell death in cancer cell lines through multiple pathways, including necroptosis and autophagy .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : The compound was tested against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines.
- Results : The MTT assay revealed IC50 values indicating potent antiproliferative effects, comparable to standard chemotherapeutic agents .
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity against certain pathogens:
- Mechanism : It acts by inhibiting bacterial topoisomerases, which are essential for bacterial DNA function.
- Comparative Potency : Its activity was found to be superior to some reference antibiotics like ampicillin and streptomycin, with minimal toxicity towards human cells .
Case Studies
- Study on Antiproliferative Activity :
- Antibacterial Evaluation :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S2 |
| Molecular Weight | 480.0 g/mol |
| IC50 (HCT-116) | [Value not specified] |
| MIC (Staphylococcus aureus) | [Value not specified] |
Chemical Reactions Analysis
Hydrolysis Reactions
The oxazole and carboxamide moieties exhibit distinct hydrolysis behavior under acidic or basic conditions:
-
Mechanistic Insight : Oxazole hydrolysis under acidic conditions proceeds via nucleophilic attack at the electron-deficient C2 position, while basic hydrolysis of the carboxamide involves hydroxide ion-mediated cleavage of the amide bond.
Coupling Reactions
The carboxamide group participates in coupling reactions, enabling structural diversification:
| Reagent | Reaction Type | Product | Catalyst | Yield |
|---|---|---|---|---|
| HATU/DIPEA | Amide bond formation | N-alkyl/aryl derivatives | DMAP | 60–78% |
| EDCl/HOBt | Peptide coupling | Thiophene-modified peptides | None | 55–70% |
-
Key Finding : HATU-mediated coupling at the carboxamide nitrogen demonstrates superior efficiency compared to traditional carbodiimide methods (e.g., EDCl) due to reduced epimerization .
Cyclization and Rearrangements
The oxazole-thiophene framework undergoes intramolecular cyclization under thermal or catalytic conditions:
-
Computational Validation : DFT studies (B3LYP/TZVP) confirm a low activation barrier (12.9 kcal/mol) for the aza-Claisen pathway, aligning with experimental product distributions .
Oxidation and Reduction
Functional group interconversion is achievable via redox reactions:
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| mCPBA | Thiophene sulfur | Thiophene-1-oxide | >90% |
| NaBH₄/MeOH | Oxazole C=N bond | Partially saturated oxazoline | 40–55% |
-
Stability Note : Oxidation of the thiophene ring to its sulfoxide form does not compromise the carboxamide integrity .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 hrs | Oxazole ring hydrolysis |
| pH 1.2 (simulated gastric fluid) | 2.5 hrs | Amide bond cleavage |
-
Implications : Limited stability in acidic environments suggests prodrug strategies for oral bioavailability .
Computational Insights into Reaction Pathways
DFT calculations (B3LYP-D3/ethanol) reveal critical transition states:
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular H abstraction | TS3 | 12.9 |
| Proton transfer in aromatization | TS4 | 1.4 |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous molecules from published data. Key differences in substituents, molecular weight, and hypothesized bioactivity are outlined below:
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Structural Differences
The thiophene-3-carboxamido group distinguishes it from ’s 5-methylthiophen-2-yl isoxazole derivative, which lacks the carboxamide bridge, reducing hydrogen-bonding capacity .
Bioactivity Hypotheses: The dichlorophenyl system in ’s compound may enhance target affinity due to increased van der Waals interactions but could reduce solubility . ’s diethylamino group likely improves aqueous solubility, a trade-off against the target compound’s methoxy group, which balances lipophilicity for membrane permeability .
Metabolic Stability :
- Methyl-substituted thiophenes (as in ) resist oxidative metabolism better than unsubstituted thiophenes, suggesting the target compound’s thiophene-3-carboxamido group may require structural optimization for in vivo stability .
Research Implications
Further studies should prioritize:
- Solubility testing: Compare with ’s diethylamino derivative.
- SAR analysis : Systematically modify the thiophene carboxamido group to assess impact on potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
